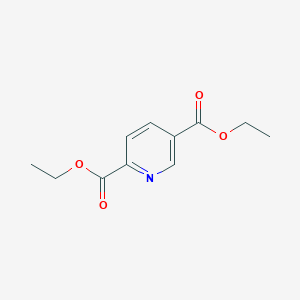

Diethyl pyridine-2,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWHZBUQWEDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291953 | |

| Record name | Diethyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-44-3 | |

| Record name | 5552-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyridine-2,5-dicarboxylate is a pivotal intermediate in organic synthesis, serving as a versatile building block for the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] Its pyridine core, functionalized with two ethyl ester groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting experimental protocols and summarizing key analytical data.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules.[1] this compound, also known as diethyl isocinchomeronate, offers a strategic entry point for the elaboration of this privileged heterocycle. The ester functionalities can be readily transformed into other functional groups such as amides, acids, and alcohols, while the pyridine nitrogen can participate in nucleophilic or basic catalysis.[1][2] This versatility makes it a valuable precursor for creating complex molecular architectures with potential applications in medicinal chemistry and materials science, including the synthesis of Metal-Organic Frameworks (MOFs).[1]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[3][4][5] This acid-catalyzed reaction utilizes an excess of ethanol to drive the equilibrium towards the formation of the diethyl ester.

Synthesis Workflow

The following diagram illustrates the key stages involved in the synthesis and purification of this compound.

Experimental Protocol

This protocol details the Fischer esterification of 2,5-pyridinedicarboxylic acid.

Materials:

-

2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)[6]

-

Absolute Ethanol (300 mL)[6]

-

Concentrated Sulfuric Acid (100 mL)[6]

-

Benzene (for azeotropic removal of water)[6]

-

Sodium Bicarbonate (solid)[6]

-

Ethyl Acetate[6]

-

Brine[6]

-

Anhydrous Sodium Sulfate[6]

-

Silica Gel[6]

-

Diethyl Ether[6]

-

Hexane[6]

Procedure:

-

To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over 1.5 hours. The solid will gradually dissolve.[6]

-

Reflux the resulting brown reaction mixture for 16 hours.[6]

-

Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation.[6]

-

After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.[6]

-

Carefully neutralize the mixture by adding solid sodium bicarbonate.[6]

-

Extract the product into ethyl acetate.[6]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid.[6]

-

Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.[6]

-

Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound.[6]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Pale yellow to white solid/powder | [1] |

| Melting Point | 46-47 °C | [1] |

| CAS Number | 5552-44-3 | [1] |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.33 | d | 2.5 | H-6' |

| 8.47 | dd | 8.0, 2.5 | H-4' |

| 8.17 | d | 8.0 | H-3' |

| 4.62, 4.55 | 2 q | 7.5 | -CO₂CH₂CH₃ |

| 1.50, 1.47 | 2 t | 7.5 | -CO₂CH₂CH₃ |

| Solvent: CDCl₃[2][6] |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1710-1730 | C=O Stretch | Ester |

| ~1600 | C=C/C=N Stretch | Aromatic Pyridine Ring |

| 1250-1280 | C-O Stretch | Ester |

| Data obtained from mull[2][6] |

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z = 223.[7][8]

Characterization Workflow

The following diagram outlines the logical workflow for the characterization and structural validation of the synthesized product.

Applications in Research and Development

This compound is a valuable precursor in several areas of chemical research:

-

Pharmaceutical Synthesis: The pyridine nucleus is a common feature in many biologically active compounds. Derivatives of this compound are explored as potential therapeutic agents.[1]

-

Materials Science: The corresponding diacid, 2,5-pyridinedicarboxylic acid, obtained through the hydrolysis of the diethyl ester, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][9] These materials have potential applications in gas storage, separation, and catalysis.[1]

-

Agrochemicals: Pyridine-based compounds are utilized in the formulation of herbicides and pesticides.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented Fischer esterification protocol is a reliable method for its preparation. The comprehensive characterization data, including NMR, IR, and mass spectrometry, confirms the structure and purity of the synthesized compound. The versatility of this compound as a chemical intermediate underscores its importance for professionals in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5552-44-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) MS spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Diethyl Pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,5-dicarboxylate, also known as diethyl isocinchomeronate, is a versatile organic compound featuring a pyridine ring scaffold with two ethyl ester functional groups. This structure makes it a valuable building block in a variety of chemical syntheses, particularly in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The presence of the pyridine nitrogen atom and the reactive ester groups allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecules.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of this compound, as well as its applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted due to the limited availability of experimental data in the literature.

| Property | Value | Reference |

| CAS Number | 5552-44-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Pale yellow to white solid/powder | [1] |

| Melting Point | 46-47 °C | [1][2] |

| Boiling Point | 181 °C at 17 mmHg | [3] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.10 ± 0.10 | [3] |

| LogP (Predicted) | 1.435 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound via Fischer Esterification[1][2]

This protocol describes the synthesis of this compound from 2,5-pyridinedicarboxylic acid and ethanol.

| Step | Procedure |

| 1. Reaction Setup | To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours. |

| 2. Reflux | The resulting brown reaction mixture is refluxed for 16 hours. During this time, the solid starting material will gradually dissolve. |

| 3. Azeotropic Distillation | Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Add a 1:1 benzene/ethanol mixture at 30-minute intervals to maintain the reaction volume. Continue for 5 hours. |

| 4. Work-up | Pour the reaction mixture into 30 L of ice-water and neutralize with solid sodium bicarbonate. |

| 5. Extraction | Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate. |

| 6. Purification | Concentrate the organic layer to obtain a yellow solid. Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane. |

| 7. Recrystallization | Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound. |

Analytical Characterization

Accurate determination of the purity and identity of this compound is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Analysis

| Parameter | Value |

| Instrumentation | Standard HPLC system with UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

| Parameter | Value |

| Instrumentation | Gas chromatograph coupled with a mass spectrometer |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 10°C/min. Hold at 250°C for 5 minutes. |

| Injector Temperature | 250°C |

| MS Transfer Line Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Sample Preparation | Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate. |

Visualizations

The following diagrams illustrate key workflows related to this compound.

References

Diethyl Pyridine-2,5-dicarboxylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 5552-44-3

Introduction: Diethyl pyridine-2,5-dicarboxylate is a versatile chemical intermediate that is gaining significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. Its pyridine core, functionalized with two ethyl ester groups, provides a scaffold for a wide range of chemical modifications, leading to the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and its role as a precursor to biologically active molecules, particularly in the context of drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 5552-44-3 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Pale yellow to white solid/powder |

| Melting Point | 46-47 °C |

| Boiling Point | 181 °C at 17 mmHg |

| Infrared (IR) Spectroscopy (cm⁻¹) | 1730, 1710 (C=O stretching); 1600, 1375, 1280, 1250, 1100, 1030, 750 |

| ¹H NMR (CDCl₃) δ (ppm) | 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) |

Synthesis and Chemical Transformations

This compound is most commonly synthesized via the Fischer esterification of pyridine-2,5-dicarboxylic acid. The ester functionalities are reactive and can undergo various transformations, including hydrolysis, amidation, and reduction, making it a valuable building block for a diverse range of more complex molecules.

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2,5-pyridinedicarboxylic acid and ethanol using an acid catalyst.[1][2]

-

Materials: 2,5-pyridinedicarboxylic acid, absolute ethanol, concentrated sulfuric acid, benzene, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate, silica gel, diethyl ether, hexane.

-

Procedure:

-

Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.

-

Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours. The solid will gradually dissolve.

-

Reflux the resulting brown reaction mixture for 16 hours.

-

Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume.

-

After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.

-

Neutralize the mixture by the careful addition of solid sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting yellow solid by silica gel chromatography (eluting with 25% and then 50% diethyl ether in hexane) to yield pale yellow crystals of this compound.

-

2. Reduction of this compound to 2,5-bis(hydroxymethyl)pyridine

The ester groups can be reduced to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF), water, 15% sodium hydroxide solution.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in dry THF and cool to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in dry THF to the LiAlH₄ suspension.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the slow addition of water, followed by a 15% NaOH solution, and then more water.

-

Filter the resulting mixture and concentrate the filtrate to obtain the crude diol product. Further purification can be achieved by recrystallization or chromatography.

-

Biological Activity and Signaling Pathway Inhibition

While this compound itself is primarily a synthetic intermediate, its parent diacid, pyridine-2,5-dicarboxylic acid , has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT) . D-DT is a cytokine that plays a role in pro-inflammatory responses. It is suggested that this compound may act as a prodrug , which is hydrolyzed in vivo to the active dicarboxylic acid.

D-DT exerts its pro-inflammatory effects by binding to the cell surface receptor CD74 , which leads to the activation of the downstream extracellular signal-regulated kinase (ERK) 1/2 mitogen-activated protein kinase (MAPK) signaling pathway . By inhibiting D-DT, pyridine-2,5-dicarboxylic acid can block the activation of CD74 and the subsequent inflammatory signaling cascade.

Quantitative Inhibition Data

| Compound | Target | Inhibition Data | Selectivity |

| Pyridine-2,5-dicarboxylic acid | D-dopachrome tautomerase (D-DT) | 77% inhibition at 100 µM | 79-fold selective for D-DT over MIF |

| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | D-dopachrome tautomerase (D-DT) | IC₅₀ = 27 µM | 17-fold selective for MIF-2 over MIF-1 |

MIF (Macrophage Migration Inhibitory Factor) is a related cytokine.

D-DT/CD74 Signaling Pathway and Point of Inhibition

References

In-Depth Technical Guide to the Structure Elucidation of Diethyl Pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Diethyl pyridine-2,5-dicarboxylate. It details the key analytical techniques, experimental protocols, and data interpretation used to confirm the chemical structure of this versatile intermediate in pharmaceutical and materials science.

Introduction

This compound is a key organic compound featuring a pyridine ring substituted with two ethyl ester groups.[1] Its structural confirmation is paramount for its application in the synthesis of novel therapeutic agents, functional materials, and agrochemicals.[1] This guide outlines the multifaceted approach to its structure elucidation, integrating data from various spectroscopic techniques.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | 46-47 °C | [2] |

Synthesis

The most common and established method for synthesizing this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]

Experimental Protocol: Fischer Esterification

Materials:

-

2,5-pyridinedicarboxylic acid (100 g, 0.6 mol)[2]

-

Absolute Ethanol (300 mL)[2]

-

Concentrated Sulfuric Acid (100 mL)[2]

-

Benzene (for azeotropic removal of water)[2]

-

Sodium Bicarbonate (solid)[2]

-

Ethyl Acetate[2]

-

Brine[2]

-

Sodium Sulfate (anhydrous)[2]

-

Diethyl Ether[2]

-

Hexane[2]

Procedure:

-

To a suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol, slowly add concentrated sulfuric acid over 1.5 hours.[2]

-

Reflux the reaction mixture for 16 hours.[2]

-

Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation.[2]

-

Pour the reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.[2]

-

Extract the aqueous mixture with ethyl acetate.[2]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.[1]

-

Recrystallize the purified solid from a diethyl ether/hexane mixture to obtain pale yellow crystals of this compound.[1][2]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals for the aromatic protons of the pyridine ring and the ethyl ester groups.[2][3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-6' | 9.33 | d | 2.5 | [2] |

| H-4' | 8.47 | dd | 8.0, 2.5 | [2] |

| H-3' | 8.17 | d | 8.0 | [2] |

| -CO₂CH ₂CH₃ (Position 2) | 4.62 | q | 7.5 | [2] |

| -CO₂CH ₂CH₃ (Position 5) | 4.55 | q | 7.5 | [2] |

| -CO₂CH₂CH ₃ (Position 2) | 1.50 | t | 7.5 | [2] |

| -CO₂CH₂CH ₃ (Position 5) | 1.47 | t | 7.5 | [2] |

mol [label=" [Image of the chemical structure of this compound with protons labeled H-3', H-4', H-6' and the ethyl groups at positions 2 and 5.] ", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=123081&t=l", labelloc=b];

} केंद Caption: Structure of this compound with proton numbering.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 223, which corresponds to the molecular formula C₁₁H₁₃NO₄.[3]

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 223.0 | 2.2 |

| [M-C₂H₅]⁺ | 178.0 | 14.8 |

| [M-OC₂H₅]⁺ | 179.0 | 14.7 |

| [M-COOC₂H₅]⁺ | 150.0 | 12.5 |

| Base Peak | 151.0 | 100.0 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 1730, 1710 | C=O stretching (ester) |

| 1600 | C=C and C=N stretching (aromatic ring) |

| 1280, 1250 | C-O stretching (ester) |

Advanced Structural Confirmation (Predicted)

While direct experimental data for ¹³C and 2D NMR of this compound are not widely available in the public domain, the expected correlations can be predicted based on the known structure and spectroscopic principles.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Position 2) | ~165 |

| C=O (Position 5) | ~164 |

| C-6' | ~154 |

| C-2' | ~150 |

| C-4' | ~138 |

| C-3' | ~128 |

| C-5' | ~125 |

| -OC H₂CH₃ | ~62 |

| -OCH₂C H₃ | ~14 |

Predicted 2D NMR Correlations

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between H-3' and H-4', and between the methylene and methyl protons of the ethyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, from the methylene protons of the ethyl groups to the carbonyl carbons.

Overall Experimental Workflow

The comprehensive structure elucidation of this compound follows a logical workflow.

Conclusion

The structure of this compound is unequivocally confirmed through the synergistic use of ¹H NMR, mass spectrometry, and IR spectroscopy. While experimental ¹³C and 2D NMR data would provide further definitive proof, the available data, supported by theoretical predictions, robustly establishes the molecular architecture. This foundational structural knowledge is critical for the reliable application of this compound in research and development.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl Pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl pyridine-2,5-dicarboxylate (CAS No: 5552-44-3), a versatile building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification and characterization in research and development settings.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the protons on the pyridine ring and the two ethyl ester groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~9.33 | Doublet (d) | ~2.5 |

| H-4 | ~8.47 | Doublet of Doublets (dd) | ~8.0, ~2.5 |

| H-3 | ~8.17 | Doublet (d) | ~8.0 |

| -CO₂CH ₂CH₃ (x2) | ~4.55 and ~4.62 | Quartet (q) | ~7.5 |

| -CO₂CH₂CH ₃ (x2) | ~1.47 and ~1.50 | Triplet (t) | ~7.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester at C-2) | ~165.2 |

| C=O (Ester at C-5) | ~164.1 |

| C-6 | ~154.0 |

| C-2 | ~148.5 |

| C-4 | ~138.0 |

| C-3 | ~128.5 |

| C-5 | ~125.0 |

| -C H₂CH₃ (x2) | ~62.0 |

| -CH₂C H₃ (x2) | ~14.2 |

Disclaimer: These are predicted values and should be used as a reference. Experimental verification is recommended.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester and pyridine functionalities.[1]

| Vibrational Mode | Absorption Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1710 - 1730 | Ester |

| C=C / C=N Stretch | ~1600 | Aromatic (Pyridine) Ring |

| C-O Stretch | 1250 - 1280 | Ester |

| C-H Stretch | 2850 - 3100 | Aromatic and Aliphatic |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z Value | Assignment | Relative Intensity |

| 223 | [M]⁺ (Molecular Ion) | Low |

| 178 | [M - OCH₂CH₃]⁺ | Moderate |

| 151 | [M - 2x OCH₂CH₃ + H]⁺ or similar fragmentation | High |

| 123 | [M - CO₂CH₂CH₃ - OCH₂CH₃]⁺ | Moderate |

Note: The fragmentation pattern can vary based on the ionization technique used.

Experimental Protocols

The data presented in this guide are consistent with standard analytical chemistry techniques. Below are generalized protocols for obtaining the spectroscopic data for this compound.

A common method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2]

-

Esterification: A suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for an extended period (e.g., 16 hours).[3]

-

Work-up: The reaction mixture is cooled and then poured into a large volume of ice-water. The solution is neutralized with a base, such as sodium bicarbonate.[2]

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, typically using a solvent system such as diethyl ether in hexane.[2]

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Sample Preparation: For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate the ions for analysis.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Biological Versatility of Diethyl Pyridine-2,5-dicarboxylate Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of diethyl pyridine-2,5-dicarboxylate derivatives, catering to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this promising class of compounds.

Introduction

This compound and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the pyridine ring, coupled with the reactivity of the dicarboxylate ester groups, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This guide explores the significant anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives, providing a consolidated resource for further research and development.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine-2,5-dicarboxylate derivatives and related compounds against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Metal Complexes of Pyridine-2,5-dicarboxylate | |||

| [Cu(pydc)(phen)(H₂O)₂] | Rat Glioma (C6) | 0.6 (48h) | [1] |

| [Zn(pydc)(phen)(H₂O)₂]·H₂O | Rat Glioma (C6) | 15 (48h) | [1] |

| Thallium(III) Complexes of Pyridine-2,6-dicarboxylate Derivatives | |||

| Complex C1 | Human Melanoma (A375) | 81.45 | [2] |

| Complex C1 | Human Colon Adenocarcinoma (HT29) | >500 | [2] |

| Oxaliplatin (Reference) | Human Melanoma (A375) | 331.03 | [2] |

| Other Pyridine Derivatives | |||

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [3] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 15.0 | [3] |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical) | 34.3 | [4] |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | MCF-7 (Breast) | 50.18 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][5][6][7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[3][6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Anticancer Activity

Several pyridine dicarboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.[2][8][9][10][11]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some pyridine derivatives act as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[12][13][14][15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Apoptosis - Wikipedia [en.wikipedia.org]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. assaygenie.com [assaygenie.com]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Pyridine-2,5-dicarboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,5-dicarboxylate, also known as diethyl isocinchomeronate, is a versatile chemical intermediate that serves as a fundamental building block in various fields of organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with two reactive ethyl ester groups, allows for a wide range of chemical transformations.[3] This unique arrangement makes it an invaluable precursor in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The presence of the nitrogen atom in the pyridine ring allows it to act as a nucleophile or a base, and it can be quaternized to form pyridinium salts.[3] The ester groups are amenable to hydrolysis, amidation, and reduction, opening pathways to a diverse array of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is typically a pale yellow to white solid or powder at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5552-44-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| Appearance | Pale yellow to white solid/powder | [1][2] |

| Melting Point | 46-47 °C | [1][4] |

| Boiling Point | 181 °C at 17 mmHg | [2] |

| SMILES | CCOC(=O)c1ccc(cn1)C(=O)OCC | [2] |

| InChI | 1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [2] |

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.33 (d, J=2.5 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 8.17 (d, J=8 Hz, 1H), 4.62 (q, J=7.5 Hz, 2H), 4.55 (q, J=7.5 Hz, 2H), 1.50 (t, J=7.5 Hz, 3H), 1.47 (t, J=7.5 Hz, 3H) | [4][5] |

| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [4] |

| Mass Spectrum (EI, 75 eV) | m/z: 223 (M⁺), 179, 178, 151, 150, 123 | [5] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3][6]

Experimental Protocol: Fischer Esterification[4][6]

Materials:

-

2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)

-

Absolute Ethanol (300 mL)

-

Concentrated Sulfuric Acid (100 mL)

-

Benzene (for azeotropic removal of water)

-

Solid Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

-

Diethyl Ether/Hexane

Procedure:

-

Suspend 2,5-pyridinedicarboxylic acid in absolute ethanol in a suitable flask.

-

Slowly add concentrated sulfuric acid to the suspension over 1.5 hours. The solid will gradually dissolve.

-

Reflux the resulting brown reaction mixture for 16 hours.[4]

-

Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the volume.[4]

-

After 5 hours of azeotropic distillation, pour the reaction mixture into a large volume of ice-water (e.g., 30 L).

-

Carefully neutralize the mixture with solid sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.

-

Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of this compound.[4]

Applications in Organic Synthesis

This compound is a versatile building block due to the reactivity of its ester functionalities and the pyridine nitrogen. Key transformations and applications are outlined below.

Pharmaceutical and Agrochemical Synthesis

The pyridine scaffold is a common motif in many biologically active molecules.[1] Derivatives of this compound are explored as potential therapeutic agents.[1] For instance, new pyridine-2,5-dicarboxylate esters have been synthesized and shown to have potential as anti-trypanosomatid agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[6][7] The ester groups can be converted to amides, which are common functional groups in many drug candidates. Pyridine-based compounds are also utilized in the formulation of herbicides and pesticides.[1]

Experimental Protocol: General Procedure for Amidation (via the Diacid) [1] This is a two-step, one-pot procedure that proceeds through the diacyl chloride.

Materials:

-

2,5-Pyridinedicarboxylic acid (1 equivalent)

-

Thionyl chloride (excess)

-

Desired amine (4 equivalents)

-

Triethylamine (2 equivalents)

-

Dry Dichloromethane

Procedure:

-

To a flask containing 2,5-pyridinedicarboxylic acid, add an excess of thionyl chloride.

-

Reflux the suspension under an inert atmosphere for 16 hours, which should result in a clear solution.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

-

Dissolve the diacyl chloride in dry dichloromethane and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of the desired amine and triethylamine in dry dichloromethane.

-

Slowly add the amine solution to the diacyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

-

Purify the resulting N,N'-disubstituted pyridine-2,5-dicarboxamide by chromatography or recrystallization.

Materials Science: MOFs and Polymers

The corresponding diacid, 2,5-pyridinedicarboxylic acid, obtained by hydrolysis of the diethyl ester, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] These porous materials have potential applications in gas storage, separation, and catalysis.[1][3]

Furthermore, this compound is a versatile monomer for the synthesis of novel bio-based polymers.[8] Its pyridine core imparts unique thermal characteristics and potential for enhanced functionality to the resulting polyesters compared to their terephthalate counterparts.[8]

Experimental Protocol: Two-Stage Melt Polycondensation [8] This is a general procedure for synthesizing polyesters from a diethyl ester and a diol.

Materials:

-

This compound

-

Diol (e.g., 1,8-octanediol, in molar excess)

-

Catalyst (e.g., titanium(IV) isopropoxide, 0.05-0.1 mol%)

Procedure:

-

Stage 1 (Transesterification):

-

Charge a high-temperature, high-vacuum reaction vessel with this compound, the diol, and the catalyst.

-

Purge the reactor with nitrogen.

-

Gradually heat the mixture to 160-180 °C under a slow stream of nitrogen while stirring.

-

Ethanol, the byproduct, will distill off. Continue this stage until the distillation of ethanol ceases.

-

-

Stage 2 (Polycondensation):

-

Gradually increase the temperature to 200-240 °C.

-

Slowly reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and further increase the polymer's molecular weight.

-

Continue the reaction under high vacuum until the desired melt viscosity is achieved.

-

Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

-

Quantitative Data from Polymerization Reactions [8]

| Polymerization Method | Monomers | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Enzymatic | Diethyl 2,5-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B | 85 | 48 | 8,100 | - | - |

| Enzymatic | Diethyl 2,4-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B | 85 | 48 | 14,300 | 32,100 | 2.24 |

Reduction to Alcohols

The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding pyridine-2,5-dimethanol, another valuable intermediate.[1]

Experimental Protocol: General Procedure for Ester Reduction [1]

Materials:

-

Lithium aluminum hydride (LiAlH₄, 2-3 equivalents)

-

Dry Tetrahydrofuran (THF)

-

This compound (1 equivalent)

-

Water

-

15% NaOH solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture and wash the solid with THF.

-

Concentrate the filtrate to yield the crude diol, which can be purified by chromatography or recrystallization.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate.[1] Its utility as a building block stems from the tunable reactivity of its pyridine ring and ester functionalities.[3] The protocols provided herein for its synthesis, amidation, polymerization, and reduction demonstrate its value in accessing a range of functionalized pyridine derivatives. These derivatives are crucial precursors for applications in medicinal chemistry, materials science, and agrochemical research.[1] This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5552-44-3 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Diethyl Pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of Diethyl pyridine-2,5-dicarboxylate, a pivotal intermediate in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.[1][2] The document elucidates the reactivity of the pyridine core, focusing on electrophilic and nucleophilic aromatic substitution, alongside transformations of the two ethyl ester groups. Detailed experimental protocols for key reactions, quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in organic synthesis and drug development.

Introduction

This compound is a versatile chemical scaffold featuring a pyridine ring substituted with two ethyl ester groups at the 2 and 5 positions.[2] This substitution pattern significantly influences the electron density and, consequently, the reactivity of the pyridine ring. The presence of the electron-withdrawing ester groups deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic and radical substitutions. Understanding this reactivity is crucial for the strategic design and synthesis of complex molecules with desired biological or material properties.

Reactivity of the Ester Functional Groups

The ethyl ester groups at the 2 and 5 positions are primary sites for chemical modification, offering straightforward pathways to a variety of derivatives.

Hydrolysis

The diethyl ester can be readily hydrolyzed to the corresponding pyridine-2,5-dicarboxylic acid under basic conditions. This diacid is a common precursor for the synthesis of amides and serves as a ligand in the formation of metal-organic frameworks (MOFs).[2]

Table 1: Quantitative Data for Hydrolysis of this compound

| Parameter | Value |

| Reactant | This compound |

| Reagent | Sodium Hydroxide (aqueous solution) |

| Product | Pyridine-2,5-dicarboxylic acid |

| Typical Yield | High |

Amidation

Amidation is typically performed on the more reactive diacyl chloride, which is synthesized from the dicarboxylic acid. This two-step, one-pot procedure allows for the synthesis of a wide range of N,N'-disubstituted pyridine-2,5-dicarboxamides.[3]

Table 2: General Parameters for Amidation (via the diacid)

| Parameter | Value |

| Starting Material | Pyridine-2,5-dicarboxylic acid |

| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Nucleophile | Primary or secondary amine |

| Product | N,N'-disubstituted pyridine-2,5-dicarboxamide |

Reduction

The ester functionalities can be reduced to the corresponding alcohols, yielding 2,5-bis(hydroxymethyl)pyridine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Table 3: General Parameters for Ester Reduction

| Parameter | Value |

| Reactant | This compound |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Dry Tetrahydrofuran (THF) |

| Product | 2,5-Bis(hydroxymethyl)pyridine |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the two carboxylate groups. This electronic characteristic governs its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The ester group at the C-2 position can act as a leaving group under certain conditions, or activate the ring for nucleophilic attack. While general principles of nucleophilic substitution on pyridines are well-established, specific examples with this compound as the substrate are not extensively documented.

Radical Substitution: The Minisci Reaction

The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated N-heteroaromatic compound, is a powerful tool for the C-H functionalization of electron-deficient pyridines. This reaction typically shows a preference for the C-2 and C-4 positions. While the Minisci reaction is a plausible method for introducing alkyl or acyl groups onto the this compound core, specific experimental protocols and outcomes for this substrate require further investigation.

Synthesis of Substituted Pyridines via Cycloaddition Reactions

A highly effective method for synthesizing substituted pyridine-2,5-dicarboxylates is through an inverse electron demand Diels-Alder (IEDDA) reaction. This approach allows for the construction of the pyridine ring with predefined substitution patterns.

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

A notable example is the reaction of 1,2,3-triazine-1-oxides with β-keto-esters bearing fragments from natural products. This reaction proceeds rapidly at room temperature and is base-catalyzed, offering a versatile route to polysubstituted pyridines.[1][4][5]

Applications in Drug Development

Derivatives of this compound have shown significant potential in medicinal chemistry.

Anti-Trypanosomatid Agents

Several novel pyridine-2,5-dicarboxylate esters, synthesized via the IEDDA reaction, have been evaluated for their activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively. Some of these compounds have demonstrated promising activity with low cytotoxicity, highlighting their potential as lead compounds for the development of new anti-parasitic drugs.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via Fischer esterification of 2,5-pyridinedicarboxylic acid.[2][6]

-

Materials: 2,5-pyridinedicarboxylic acid, absolute ethanol, concentrated sulfuric acid, benzene, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate, silica gel, hexane, diethyl ether.

-

Procedure:

-

Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.

-

Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours.

-

Reflux the mixture for 16 hours.

-

Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation.

-

After 5 hours, pour the reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography followed by recrystallization from diethyl ether/hexane.

-

General Procedure for Hydrolysis to Pyridine-2,5-dicarboxylic Acid

-

Materials: this compound, sodium hydroxide, methanol, water, hydrochloric acid, ethyl acetate.

-

Procedure:

-

Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide.

-

Reflux the mixture for approximately 4 hours.

-

Cool the reaction mixture and quench with water.

-

Wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

General Procedure for Reduction to 2,5-Bis(hydroxymethyl)pyridine

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF and cool to 0 °C.

-

Slowly add a solution of this compound in dry THF.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting solid and wash with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

-

Purify the product by column chromatography or recrystallization.

-

Visualizations

Caption: Synthetic pathways originating from this compound.

Caption: Summary of the reactivity of the pyridine ring towards substitution.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility [organic-chemistry.org]

- 5. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Unlocking the Therapeutic Potential of Diethyl Pyridine-2,5-dicarboxylate: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast array of pyridine-based building blocks, diethyl pyridine-2,5-dicarboxylate is emerging as a versatile precursor for the synthesis of novel compounds with significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on its applications in medicinal chemistry. We will delve into its synthesis, key biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The most common and well-established method for the synthesis of this compound is the Fischer esterification of 2,5-pyridinedicarboxylic acid. This straightforward reaction provides a reliable and scalable route to the core scaffold.

Experimental Protocol: Fischer Esterification of 2,5-Pyridinedicarboxylic Acid[1]

Materials:

-

2,5-Pyridinedicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Diethyl Ether (Et₂O)

-

Hexane

Procedure:

-

A suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL) is prepared in a suitable reaction vessel.

-

Concentrated sulfuric acid (100 mL) is added slowly to the suspension over a period of 1.5 hours. The solid gradually dissolves during the addition.

-

The resulting brown reaction mixture is heated to reflux and maintained for 16 hours.

-

After reflux, benzene (200 mL) is added, and the benzene/ethanol/water azeotrope is removed by distillation at a rate of approximately 30 mL every 30 minutes. Additional 1:1 benzene/ethanol mixture is added at 30-minute intervals to maintain the reaction volume.

-

After 5 hours of azeotropic distillation, the reaction mixture is cooled and poured onto a large volume of ice-water (30 L).

-

Solid sodium bicarbonate is carefully added to neutralize the mixture.

-

The aqueous mixture is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude solid is purified by silica gel chromatography using a gradient of diethyl ether in hexane (e.g., 25% followed by 50% Et₂O/hexane) to afford the pure this compound.

-

Recrystallization from diethyl ether/hexane can be performed for further purification, yielding pale yellow crystals.

Yield: Approximately 90 g.

Characterization Data:

-

Melting Point: 46-47 °C

-

IR (mull, cm⁻¹): 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750

-

¹H NMR (CDCl₃, δ): 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH ₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH ₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H)

Medicinal Chemistry Applications

The true potential of this compound lies in its ability to serve as a starting material for a diverse range of biologically active molecules. The two ester functionalities and the pyridine nitrogen atom offer multiple points for chemical modification, allowing for the exploration of vast chemical space.

Anti-Trypanosomatid Agents

Derivatives of this compound have shown significant promise as agents against trypanosomatid parasites, the causative agents of debilitating diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania mexicana).

A study focused on the synthesis of pyridine-2,5-dicarboxylate esters bearing fragments from natural products revealed potent in vitro activity against these parasites. The general synthetic approach involves the inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,3-triazine-1-oxides and various β-keto-esters.

The following table summarizes the in vitro activity of a selection of these derivatives against the epimastigotes of T. cruzi and promastigotes of L. mexicana.

| Compound | R¹ | R² | T. cruzi (NINOA) IC₅₀ (µM) | T. cruzi (A1) IC₅₀ (µM) | L. mexicana (M379) IC₅₀ (µM) | L. mexicana (FCQEPS) IC₅₀ (µM) |

| 3a | H | Ethyl | 42.44 | 56.68 | 85.89 | 161.53 |

| 4a | H | Benzyl | 42.44 | 56.58 | 78.93 | 110.23 |

| 5a | H | p-Methylbenzyl | 56.58 | 42.44 | 81.23 | 105.67 |

| 6a | H | Piperonyl | 21.22 | 28.29 | 65.43 | 89.76 |

| 7b | CH₃ | Cinnamyl | < 20 | < 20 | 54.79 | 65.87 |

| 9b | CH₃ | (-)-Menthol | < 40 | < 40 | < 40 | 57.03 |

| 12b | CH₃ | (-)-Borneol | < 56 | < 56 | < 56 | 68.91 |

| Benznidazole | - | - | 29.8 | 35.2 | > 125 | > 125 |

Data extracted from a study on novel pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.[1]

The following is a general procedure for the synthesis of pyridine-2,5-dicarboxylate derivatives via the IEDDA reaction.[1]

Materials:

-

Appropriate 1,2,3-triazine 1-oxide

-

Appropriate β-keto-ester

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the β-keto-ester (1.5 equivalents) in dichloromethane, the 1,2,3-triazine 1-oxide (1.0 equivalent) is added at once.

-

DBU (2.0 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography until completion.

-

Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the desired pyridine-2,5-dicarboxylate derivative.

Workflow for the Synthesis of Anti-Trypanosomatid Derivatives

Caption: Synthetic workflow for pyridine-2,5-dicarboxylate derivatives.

Anti-Inflammatory Potential via D-dopachrome Tautomerase (D-DT) Inhibition

While this compound itself is primarily a synthetic intermediate, its parent diacid, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[2] D-DT is a cytokine that plays a role in inflammatory responses by binding to the cell surface receptor CD74, which activates downstream pro-inflammatory signaling pathways, including the ERK1/2 MAP kinase pathway.[2] This suggests that this compound could function as a prodrug, being hydrolyzed in vivo to the active dicarboxylic acid.

The following diagram illustrates the signaling pathway initiated by D-DT and the point of inhibition by 2,5-pyridinedicarboxylic acid.

Caption: D-DT/CD74 signaling pathway and its inhibition.

Potential as Anticancer Agents

While direct studies on the anticancer properties of this compound are limited, the broader class of pyridine dicarboxylate derivatives has shown promise. For instance, metal complexes of pyridine-2,6-dicarboxylic acid derivatives have demonstrated selective and potent cytotoxic effects against human cancer cell lines. This highlights the potential of the pyridine dicarboxylate scaffold as a template for designing novel anticancer agents. Further research is warranted to explore the anticancer activity of this compound derivatives.

Broader Biological Activities of Pyridine Derivatives

The pyridine nucleus is a common motif in a wide range of biologically active molecules. While specific data for this compound derivatives in all these areas is not yet available, the general biological activities of pyridine-containing compounds suggest promising avenues for future research. These include:

-

Antiviral Activity: Pyridine derivatives have been investigated for their activity against a variety of viruses.

-

Antibacterial Activity: The pyridine scaffold is present in many antibacterial agents.

-

Enzyme Inhibition: Besides D-DT, other pyridine derivatives have been shown to inhibit various enzymes, making them attractive targets for drug development.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile chemical scaffold with significant untapped potential in medicinal chemistry. The demonstrated anti-trypanosomatid activity of its derivatives and the anti-inflammatory potential of its parent diacid provide a strong foundation for further drug discovery efforts.

Future research should focus on:

-

Expanding the diversity of derivatives: Synthesizing and screening a wider range of derivatives to explore different therapeutic targets.

-

Structure-Activity Relationship (SAR) studies: Elucidating the key structural features required for potent and selective biological activity.

-

Mechanism of action studies: Investigating the precise molecular targets and pathways through which these compounds exert their effects.

-

In vivo evaluation: Progressing promising candidates from in vitro studies to preclinical animal models.

References

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Diethyl Pyridine-2,5-dicarboxylate in Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: The utilization of diethyl pyridine-2,5-dicarboxylate as a pro-ligand in the synthesis of functional Metal-Organic Frameworks (MOFs) via in situ hydrolysis.

Executive Summary

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functional properties. This guide explores the role of this compound as a precursor, or "pro-ligand," for the versatile pyridine-2,5-dicarboxylate linker in MOF synthesis. While direct use of the ester is not extensively documented, the principle of in situ ligand transformation is a known strategy in MOF chemistry. Under typical solvothermal or hydrothermal synthesis conditions, the ethyl ester groups are hydrolyzed to form the corresponding carboxylate moieties, which then coordinate with metal centers to form the MOF structure. This approach can influence reaction kinetics and crystal growth. This document provides a comprehensive overview of this process, including a representative experimental protocol, expected structural and functional properties of the resulting MOFs, and the underlying logical principles of their formation.

The Pro-Ligand Strategy in MOF Synthesis: In Situ Hydrolysis

The use of ester-functionalized organic molecules as pro-ligands is an elegant strategy in MOF synthesis. This approach can be advantageous in modulating the concentration of the active carboxylate linker in the reaction medium, potentially leading to more controlled crystal growth and phase purity. The slow, in situ hydrolysis of the ester to the carboxylate can prevent rapid precipitation and promote the formation of high-quality crystalline materials.

The proposed mechanism for the involvement of this compound in MOF synthesis is a two-step process under solvothermal/hydrothermal conditions:

-

Hydrolysis: The ethyl ester groups of the this compound molecule are hydrolyzed in the presence of water (often present in the solvent or as part of the metal salt hydrate) and heat, yielding the pyridine-2,5-dicarboxylate dianion and ethanol.

-

Coordination and Self-Assembly: The newly formed pyridine-2,5-dicarboxylate linker, featuring two carboxylate groups and a pyridine nitrogen atom, coordinates with the metal ions present in the solution to form the extended, crystalline network of the MOF.

This process is illustrated in the experimental workflow diagram below.

Expected Structural and Functional Properties

The final properties of the MOF are determined by the pyridine-2,5-dicarboxylate linker and the chosen metal ion. The presence of a nitrogen atom in the pyridine ring can lead to MOFs with enhanced hydrophilicity and basicity compared to those constructed from isophthalate linkers.[1] This can be advantageous for applications in gas separation, catalysis, and sensing.

The logical relationship between the pro-ligand, the final linker, the metal node, and the resulting MOF properties is depicted below.

Crystallographic Data

The following table summarizes crystallographic data for representative MOFs synthesized using pyridine-2,5-dicarboxylic acid, which are the expected products from a synthesis starting with this compound.

| MOF Designation/Formula | Metal Ion | Crystal System | Space Group | Reference |

| [Er₆(OH)₈(pydc)₅(H₂O)₃]·2.5H₂O | Er³⁺ | Monoclinic | P2₁/c | [2][3] |

| [Er₃(OH)₆(pydc)Cl] | Er³⁺ | Monoclinic | C2/m | [2][3] |

| M-UiO-66 (M = Zr, Ce, Hf) | Zr⁴⁺, Ce⁴⁺, Hf⁴⁺ | Cubic | Fm-3m | [1] |

| [Nd(pyc)(pydc)(H₂O)]n (pydc = pyridine-2,5-dicarboxylate) | Nd³⁺ | Monoclinic | P2₁/c | [4] |

| [Dy(pyc)(pydc)(H₂O)]n (pydc = pyridine-2,5-dicarboxylate) | Dy³⁺ | Monoclinic | P2₁/c | [4] |

Gas Adsorption and Catalytic Performance

MOFs derived from pyridine-2,5-dicarboxylate are expected to exhibit interesting properties in gas adsorption and catalysis due to their porosity and the presence of the pyridine nitrogen.

| MOF System | Application | Key Performance Metric | Reference |

| M-UiO-66 (M = Zr, Ce, Hf) with pydc linker | Water Adsorption | Hydrophilic framework, adsorbs water at lower relative pressures (p/p₀ < 0.2) compared to the BDC analogue. | [1] |

| [Nd(pydc)...] and [Dy(pydc)...] | Heterogeneous Catalysis | Oxidation of thymol to thymoquinone. Maximum conversion of 40.37% (Nd-MOF) and 36.45% (Dy-MOF) with ~100% selectivity.[4] | [4] |

| In-MOFs with pyridinyl carboxylate linkers | Gas Adsorption/Separation | Potential for separation of C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂. | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a hypothetical zinc-based MOF using this compound as a pro-ligand. This protocol is based on common solvothermal synthesis methods for carboxylate-based MOFs.[6][7]

Materials and Reagents

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Representative Synthesis Procedure

-

Preparation of Precursor Solutions:

-

In a 20 mL glass vial, dissolve a stoichiometric amount of this compound in 10 mL of DMF.

-

In a separate vial, dissolve a stoichiometric equivalent of zinc nitrate hexahydrate in a mixture of 5 mL of DMF and 1 mL of deionized water. The presence of water is crucial to facilitate the in situ hydrolysis of the ester.

-

-

Reaction Mixture:

-

Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly.

-

-

Solvothermal Reaction:

-

Place the sealed autoclave in a preheated oven at 120 °C for 48 hours. The elevated temperature will drive both the hydrolysis of the ester and the formation of the MOF.

-

-

Cooling and Product Isolation:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

-

Washing and Activation:

-

Wash the collected solid with fresh DMF three times to remove any unreacted starting materials.

-

To exchange the high-boiling point DMF, immerse the product in ethanol for 24 hours, replacing the ethanol three times during this period.

-

Activate the MOF by heating the sample under a dynamic vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

-

Conclusion

This compound serves as a viable and strategic pro-ligand for the synthesis of pyridine-2,5-dicarboxylate-based MOFs. The in situ hydrolysis of the ester under solvothermal or hydrothermal conditions provides a controlled release of the active linker, potentially influencing the crystallinity and phase purity of the final product. The resulting MOFs, incorporating the pyridine-2,5-dicarboxylate linker, are expected to exhibit valuable properties such as enhanced hydrophilicity and catalytic activity, making them promising candidates for applications in gas separation, catalysis, and drug delivery. Further research directly investigating the kinetics of the in situ hydrolysis and its effect on MOF formation would be a valuable contribution to the field of crystal engineering.

References

- 1. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]